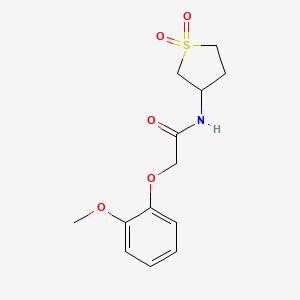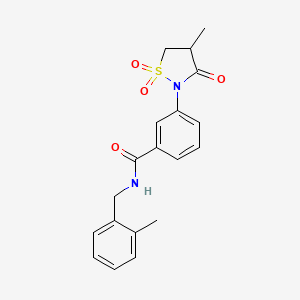![molecular formula C20H22N4O2 B5170692 N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5170692.png)
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide, also known as ME0328, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of benzimidazole derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide inhibits the activity of a protein called polo-like kinase 1 (PLK1), which is involved in cell division and proliferation. By inhibiting PLK1, N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide disrupts the cell cycle and prevents cancer cells from dividing and growing.
Biochemical and physiological effects:
In addition to its anticancer activity, N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the migration and invasion of cancer cells, as well as the formation of blood vessels that supply tumors with nutrients. N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has also been shown to enhance the effectiveness of other anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide in lab experiments is its high specificity for PLK1, which allows for targeted inhibition of this protein. However, N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide.
Direcciones Futuras
There are several potential future directions for research on N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide. One area of interest is the development of combination therapies that include N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide and other anticancer drugs. Another area of research is the exploration of N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide's potential as a treatment for other diseases, such as neurodegenerative disorders. Finally, further studies are needed to better understand the mechanisms of action of N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide and to optimize its use in clinical settings.
Métodos De Síntesis
The synthesis of N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide involves the reaction of 2-(4-morpholinyl)ethylamine with 2-aminobenzimidazole in the presence of benzoyl chloride. The resulting product is then purified through column chromatography to obtain N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide in its pure form.
Aplicaciones Científicas De Investigación
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-19(16-6-2-1-3-7-16)22-20-21-17-8-4-5-9-18(17)24(20)11-10-23-12-14-26-15-13-23/h1-9H,10-15H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIPAXHASXZJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198923 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-1-naphthalenamine dihydrochloride](/img/structure/B5170609.png)
![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5170610.png)
![2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5170623.png)
![N-{4-[(4-tert-butylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B5170629.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorophenyl)methanesulfonamide](/img/structure/B5170637.png)

![5-[(3-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5170649.png)
![(4-fluorophenyl){4-[2-(4-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B5170651.png)

![2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate](/img/structure/B5170681.png)
![3-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5170699.png)
![N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5170702.png)

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5170714.png)